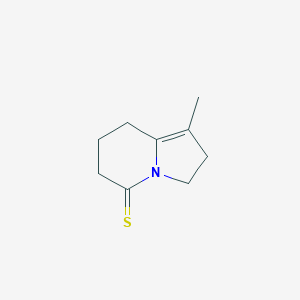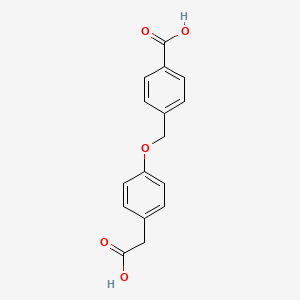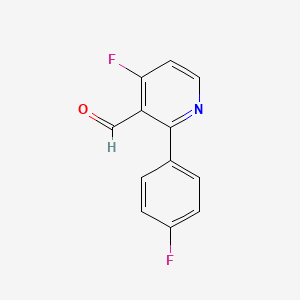
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and a nicotinaldehyde moiety, making it a unique and interesting molecule for various scientific applications.
準備方法
The synthesis of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-fluoropyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) to facilitate the coupling reaction.
Synthetic Route: The synthetic route generally includes a series of steps such as halogenation, coupling, and oxidation to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction yield.
科学的研究の応用
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
4-Fluoro-2-(4-fluorophenyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Fluoro-2-(4-chlorophenyl)nicotinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
4-Fluoro-2-(4-bromophenyl)nicotinaldehyde: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
4-Fluoro-2-(4-methylphenyl)nicotinaldehyde: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C12H7F2NO |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
4-fluoro-2-(4-fluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-9-3-1-8(2-4-9)12-10(7-16)11(14)5-6-15-12/h1-7H |
InChIキー |
WSERGLONYFEPDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2C=O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
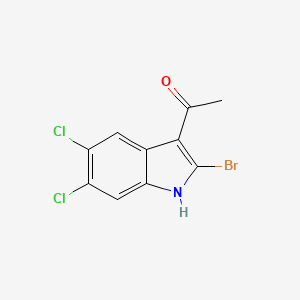
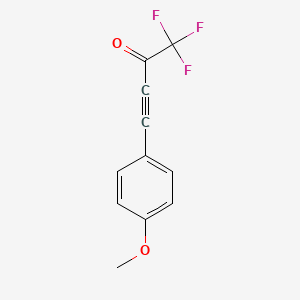
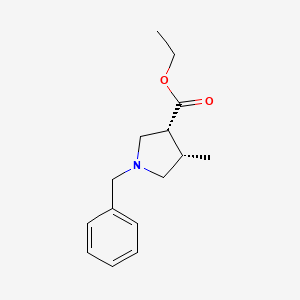
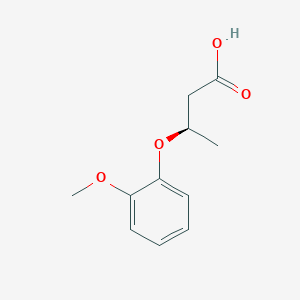
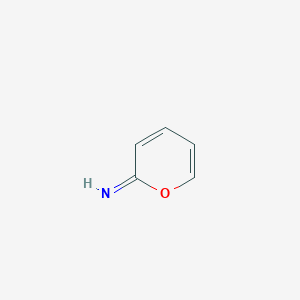

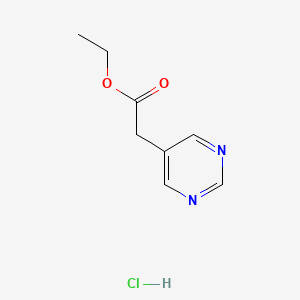
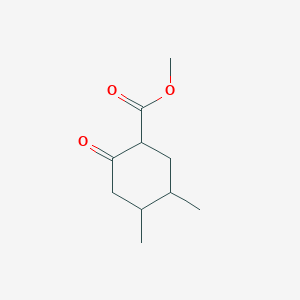
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
